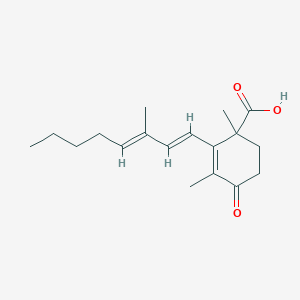

Trisporic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

11043-91-7 |

|---|---|

Molecular Formula |

C18H26O3 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid |

InChI |

InChI=1S/C18H26O3/c1-5-6-7-8-13(2)9-10-15-14(3)16(19)11-12-18(15,4)17(20)21/h8-10H,5-7,11-12H2,1-4H3,(H,20,21)/b10-9+,13-8+ |

InChI Key |

OSQWPUQNCKZCOA-URERACSSSA-N |

SMILES |

CCCCC=C(C)C=CC1=C(C(=O)CCC1(C)C(=O)O)C |

Isomeric SMILES |

CCCC/C=C(\C)/C=C/C1=C(C(=O)CCC1(C)C(=O)O)C |

Canonical SMILES |

CCCCC=C(C)C=CC1=C(C(=O)CCC1(C)C(=O)O)C |

Synonyms |

trisporic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Trisporic Acid in Blakeslea trispora: A Technical Guide

An In-depth Exploration of the Pioneering Research into Fungal Sexual Communication

This technical guide provides a comprehensive overview of the historical discovery of Trisporic acid in the zygomycete fungus Blakeslea trispora. It is intended for researchers, scientists, and drug development professionals interested in the intricate world of fungal endocrinology, secondary metabolite biosynthesis, and the evolution of sexual signaling. This document delves into the key experiments, presents quantitative data in a structured format, and offers detailed experimental protocols that were pivotal in elucidating the structure and function of this important fungal pheromone.

Introduction: The Dawn of Fungal Endocrinology

The discovery of this compound marked a seminal moment in mycology, revealing a sophisticated system of chemical communication governing sexual reproduction in zygomycetes. Early observations of enhanced carotenoid production in mated cultures of Blakeslea trispora hinted at the presence of diffusible signaling molecules.[1] This initial curiosity sparked decades of research, culminating in the isolation and characterization of this compound and its precursors, collectively known as trisporoids. These molecules, derived from β-carotene, act as sex pheromones, orchestrating the complex process of zygospore formation between the two mating types, designated as (+) and (-).[1][2] This guide retraces the path of this discovery, highlighting the ingenious experimental approaches that unraveled this fascinating biological story.

The Cooperative Biosynthesis of a Pheromone

A key breakthrough in understanding this compound was the realization that its biosynthesis is a cooperative effort between the (+) and (-) mating types of B. trispora.[2] Neither strain can efficiently produce the final active compounds alone; instead, they exchange a series of pathway-specific precursors.[3] The (-) strain produces and secretes precursors that are then taken up and modified by the (+) strain, and vice-versa, in a remarkable display of metabolic collaboration.[2]

Quantitative Analysis of this compound Production

The production of this compound is tightly regulated and significantly enhanced in mated cultures. The following table summarizes the quantitative yields of this compound under different culture conditions, demonstrating the synergistic interaction between the mating types.

| Culture Condition | This compound Yield (relative to mated culture) | Reference |

| Mated (+) and (-) culture | 100% (approx. 50 mg/L) | [3] |

| (+) culture alone | 0.1% | [3] |

| (-) culture alone | < 0.0001% | [3] |

| (+) culture + M-factor (from (-) culture) | 0.4% | [3] |

| (-) culture + P-factor (from (+) culture) | 1.0% | [3] |

Key Experimental Protocols

The elucidation of the this compound story was made possible by the development and application of several key experimental techniques. This section provides detailed methodologies for some of the most critical experiments.

Cultivation of Blakeslea trispora

Objective: To grow (+) and (-) strains of B. trispora for the production of this compound and its precursors.

Materials:

-

Blakeslea trispora (+) and (-) strains (e.g., ATCC 14271 and ATCC 14272)

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Liquid culture medium (e.g., a defined medium containing glucose, asparagine, vitamins, and minerals)

-

Sterile flasks and culture tubes

-

Incubator

Procedure:

-

Maintain stock cultures of B. trispora (+) and (-) strains on PDA plates at 25°C.

-

For liquid cultures, inoculate separate flasks containing the sterile liquid medium with spores from the (+) and (-) strains. For mated cultures, inoculate a single flask with spores from both strains.

-

Incubate the flasks on a rotary shaker at 25-28°C for 5-7 days.

-

Monitor fungal growth (mycelial biomass) and pigment production (carotenoids).

Extraction and Purification of Trisporoids

Objective: To isolate this compound and its precursors from the culture medium.[4][5]

Materials:

-

B. trispora culture filtrate

-

Organic solvents (e.g., chloroform (B151607), ethyl acetate)

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing solvents for TLC (e.g., a mixture of hexane (B92381) and ethyl acetate)

-

UV lamp for visualization

Procedure:

-

Separate the mycelium from the culture broth by filtration.

-

Acidify the culture filtrate to pH 2-3 with HCl.

-

Extract the acidified filtrate with an equal volume of chloroform or ethyl acetate (B1210297) in a separatory funnel.

-

Collect the organic phase and concentrate it under reduced pressure using a rotary evaporator.

-

The concentrated extract can be further purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by TLC. Trisporoids can be visualized under a UV lamp as dark spots.[4]

Zygophore Induction Bioassay in Mucor mucedo

Objective: To determine the biological activity of this compound extracts. This bioassay utilizes the induction of zygophores (specialized sexual hyphae) in the (-) strain of Mucor mucedo as a sensitive indicator of this compound presence.[4][5]

Materials:

-

Mucor mucedo (-) strain

-

PDA plates

-

Sterile filter paper discs

-

This compound extract (dissolved in a small amount of ethanol)

-

Control solvent (ethanol)

Procedure:

-

Inoculate the center of a PDA plate with the (-) strain of Mucor mucedo.

-

Allow the mycelium to grow for 24-48 hours.

-

Apply a small amount of the this compound extract to a sterile filter paper disc and let the solvent evaporate.

-

Place the disc on the agar surface, a few centimeters away from the growing edge of the M. mucedo mycelium.

-

As a negative control, place a disc treated only with the solvent.

-

Incubate the plate at room temperature and observe for the formation of zygophores in the direction of the disc containing the active extract within 12-24 hours. The number and density of zygophores can be used as a semi-quantitative measure of activity.[5]

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the expression levels of genes involved in the this compound biosynthesis and response pathways.[6][7][8]

Materials:

-

Mycelial samples from B. trispora cultures

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

qPCR instrument

-

Primers specific for target genes (e.g., tsp1, tsp3, carRA, carB) and a reference gene (e.g., actin)[8]

-

SYBR Green or other fluorescent dye-based qPCR master mix

Procedure:

-

Harvest mycelia from liquid cultures and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the purified RNA using a reverse transcriptase kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.

Visualizing the Discovery

The complex interplay of molecules and experimental steps can be better understood through visualization. The following diagrams, created using the DOT language, illustrate the this compound signaling pathway and a typical experimental workflow for its discovery.

This compound Signaling Pathway

Caption: Cooperative biosynthesis and action of this compound.

Experimental Workflow for this compound Discovery

Caption: Workflow for isolation and characterization of this compound.

Conclusion: A Legacy of Discovery

The discovery of this compound in Blakeslea trispora stands as a testament to the power of curiosity-driven research. The journey from observing enhanced pigmentation in mated cultures to elucidating a complex, cooperatively synthesized pheromone pathway has profoundly shaped our understanding of fungal communication and reproduction. The experimental techniques developed and refined during this endeavor have become standard tools in the study of fungal secondary metabolites. For researchers, scientists, and drug development professionals, the story of this compound offers not only a fascinating case study in chemical ecology but also a rich source of inspiration for the discovery of novel bioactive compounds from the fungal kingdom. The intricate regulation of its biosynthesis and its potent biological activity at low concentrations continue to make this compound and its derivatives compelling subjects for both fundamental research and potential biotechnological applications.

References

- 1. Mutants and Intersexual Heterokaryons of Blakeslea trispora for Production of β-Carotene and Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperative biosynthesis of Trisporoids by the (+) and (-) mating types of the zygomycete Blakeslea trispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Biosynthesis in Separate Plus and Minus Cultures of Blakeslea trispora: Identification by Mucor Assay of Two Mating-Type-Specific Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, extraction, purification, and analysis of trisporoid sexual communication compounds from mated cultures of Blakeslea trispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. SR5AL serves as a key regulatory gene in lycopene biosynthesis by Blakeslea trispora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

The Role of Trisporic Acid in Zygomycete Sexual Reproduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Trisporic acid (TA), a C18 terpenoid derived from β-carotene, serves as the primary sex pheromone in the Zygomycetes, orchestrating the complex process of sexual reproduction. This technical guide provides an in-depth examination of the biosynthesis of this compound, its signaling pathways, and the methodologies employed in its study. Quantitative data on its effects, detailed experimental protocols, and visualizations of the key pathways are presented to serve as a comprehensive resource for researchers in mycology, fungal biotechnology, and drug development.

Introduction

Sexual reproduction in Zygomycetes, a phylum of fungi characterized by the formation of zygospores, is a tightly regulated process initiated by the recognition of compatible mating partners. This recognition is not mediated by physical contact but by the diffusion of chemical signals. In the mid-20th century, pioneering work by Blakeslee and subsequent researchers identified a family of compounds, the trisporoids, with this compound being the most potent, as the key signaling molecules governing this process.[1]

This compound and its precursors are volatile organic compounds derived from the oxidative cleavage of β-carotene.[2] Their biosynthesis is a cooperative effort between the two mating types, designated as (+) and (-), a remarkable example of intercellular communication and metabolic cooperation. The final active compound, this compound, is only synthesized when both mating types are in close proximity, ensuring that the energy-intensive process of sexual reproduction is initiated only when a suitable partner is available.[3]

The primary and most observable effect of this compound is the induction of specialized hyphae called zygophores.[1] These structures exhibit chemotropic growth, growing towards increasing concentrations of this compound and its precursors, ultimately leading to the fusion of gametangia and the formation of a diploid zygospore.[4]

This guide will delve into the molecular mechanisms underlying the synthesis and perception of this compound, providing researchers with the necessary information to investigate this fascinating biological system.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step pathway that begins with the carotenoid precursor, β-carotene. The synthesis is a collaborative process requiring the exchange of intermediate compounds between the (+) and (-) mating types.

Initial Steps: From β-Carotene to 4-dihydrotrisporin

Both mating types are capable of cleaving β-carotene to produce a C18 intermediate, which is then converted to 4-dihydrotrisporin. This initial cleavage is a critical regulatory step and is catalyzed by a β-carotene oxygenase, encoded by the tsp3 gene.[2]

Mating Type-Specific Pathways

From 4-dihydrotrisporin, the pathway diverges into mating type-specific branches. This division of labor necessitates the exchange of intermediates to produce the final this compound.

-

(-) Mating Type: The (-) hyphae convert 4-dihydrotrisporin into trisporin and trisporol. These compounds are then secreted and taken up by the (+) hyphae. The conversion of 4-dihydrotrisporin to trisporin is catalyzed by the NADP-dependent enzyme 4-dihydrotrisporin-dehydrogenase, encoded by the tsp2 gene.[3]

-

(+) Mating Type: The (+) hyphae convert 4-dihydrotrisporin into 4-dihydromethyl trisporate. This compound is then secreted and taken up by the (-) hyphae.

Final Synthesis of this compound

Both mating types can convert the intermediates received from their partner into this compound.

-

In the (-) mating type , the imported 4-dihydromethyl trisporate is converted to methyltrisporate and finally to this compound. The conversion of 4-dihydromethyl trisporate is catalyzed by 4-dihydromethyltrisporate dehydrogenase (TDH), encoded by the tsp1 gene.[5]

-

In the (+) mating type , the imported trisporin and trisporol are converted to this compound. The enzymes in the (+)-strains are thought to be oxidases, whereas dehydrogenases are utilized in the (-)-strains.[6]

The cooperative nature of this pathway is a key feature, ensuring that this compound is only produced when compatible mating partners are present.

Quantitative Data

The production and effects of this compound are quantifiable, providing valuable insights into the regulation of sexual reproduction.

Table 1: this compound Production in Blakeslea trispora [7]

| Culture Condition | This compound Production (% of mixed culture) |

| (+) culture alone | 0.1% |

| (+) culture + M-factor from (-) culture | 0.4% |

| (-) culture alone | < 0.0001% |

| (-) culture + P-factor from (+) culture | 1% |

| Mixed (+) and (-) cultures | 100% (50 mg/L) |

Table 2: Gene Expression Changes in Response to this compound in Blakeslea trispora [4]

| Gene | Mating Type | Treatment | Fold Change in Expression |

| tsp3 (Carotene Oxygenase) | (+) | This compound B (14 µg/mL) | Progressive transcript turnover |

| tsp3 | (-) | This compound B (14 µg/mL) | Increased transcript levels |

| tsp1 (TDH) | (+) and (-) | Sexual and Asexual Phases | Downregulated compared to tsp3 |

| carRA | (+) | This compound | Progressive transcript turnover |

Experimental Protocols

Extraction and Purification of this compound from Blakeslea trispora

This protocol is adapted from methods described for the extraction of trisporoids.[8][9][10]

Materials:

-

Mated cultures of Blakeslea trispora

-

4% Sodium bicarbonate solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

(Trimethylsilyl)diazomethane (for methylation, optional)

-

Silica (B1680970) gel for chromatography

-

Ethanol

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Harvest and Acidify Culture Medium: Collect the culture medium from mated B. trispora cultures. Adjust the pH to 2 with HCl.

-

Initial Chloroform Extraction: Extract the acidified medium with an equal volume of chloroform. Separate the chloroform phase.

-

Bicarbonate Extraction: Extract the chloroform phase with 4% sodium bicarbonate solution. This will move the acidic this compound into the aqueous bicarbonate phase.

-

Back Extraction: Acidify the bicarbonate fraction with HCl and extract again with chloroform.

-

Solvent Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain a crude extract.

-

(Optional) Methylation: For analysis by gas chromatography or to improve solubility in certain solvents, the acidic extract can be methylated using (trimethylsilyl)diazomethane.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply to a silica gel column. Elute with a gradient of solvents (e.g., hexane:ethyl acetate) to separate the different trisporoids.

-

Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.

-

Final Purification: Pool the fractions containing this compound and evaporate the solvent. The resulting solid can be further purified by recrystallization.

Quantification of this compound

This compound has a characteristic UV absorbance spectrum.

Procedure:

-

Dissolve a known amount of purified this compound in a suitable solvent (e.g., ethanol).

-

Measure the absorbance at the maximum wavelength (λmax), which is typically around 320-330 nm.

-

Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient for this compound needs to be experimentally determined or obtained from the literature.

HPLC provides a more sensitive and specific method for quantifying this compound and its precursors.[11][12][13]

Instrumentation and Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or acetic acid is common for improving peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the λmax of this compound (e.g., 325 nm).

-

Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the extracted and purified sample and determine the concentration of this compound by comparing its peak area to the standard curve.

Zygophore Induction Bioassay in Mucor mucedo

This bioassay is used to determine the biological activity of this compound and its precursors.[14]

Materials:

-

Agar (B569324) plates with a suitable medium for Mucor mucedo.

-

(-) mating type culture of Mucor mucedo.

-

This compound solutions of varying concentrations.

-

Sterile filter paper discs.

Procedure:

-

Inoculate the center of an agar plate with the (-) mating type of M. mucedo.

-

Allow the mycelium to grow for a defined period (e.g., 24-48 hours).

-

Apply a known volume of the this compound solution to a sterile filter paper disc.

-

Place the disc a short distance from the growing edge of the mycelium.

-

Incubate the plate for a further period (e.g., 12-24 hours).

-

Observe the formation of zygophores in the zone between the mycelial front and the filter paper disc using a microscope.

-

The activity can be quantified by counting the number of zygophores per unit area or by determining the minimum concentration of this compound that induces zygophore formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Magnificent seven: roles of G protein-coupled receptors in extracellular sensing in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Dihydromethyltrisporate dehydrogenase, an enzyme of the sex hormone pathway in Mucor mucedo, is constitutively transcribed but its activity is differently regulated in (+) and (-) mating types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Early and Late Trisporoids Differentially Regulate β-Carotene Production and Gene Transcript Levels in the Mucoralean Fungi Blakeslea trispora and Mucor mucedo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Dihydromethyltrisporate dehydrogenase from Mucor mucedo, an enzyme of the sexual hormone pathway: purification, and cloning of the corresponding gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-dihydrotrisporin-dehydrogenase, an enzyme of the sex hormone pathway of Mucor mucedo: purification, cloning of the corresponding gene, and developmental expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis in Blakeslea trispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC analysis of carotenoids from tomatoes using cross-linked C18 column and MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nacalai.com [nacalai.com]

- 13. c18 hplc column: Topics by Science.gov [science.gov]

- 14. Hormonal Interactions in Mucor mucedo and Blakeslea trispora - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Trisporic Acid Biosynthesis Pathway from β-Carotene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trisporic acid biosynthesis pathway, a critical signaling route in the sexual reproduction of zygomycete fungi. This compound, a C18 apocarotenoid derived from β-carotene, functions as a sex pheromone, coordinating the developmental program leading to the formation of zygospores.[1] This document details the enzymatic steps, precursor molecules, and the cooperative nature of this pathway between the two mating types, designated as (+) and (-). Furthermore, it outlines relevant experimental protocols for the study of this pathway and presents quantitative data where available.

The Cooperative Biosynthesis of this compound

The synthesis of this compound is a hallmark of the sexual development in Mucorales and is a cooperative process requiring the presence of both (+) and (-) mating strains.[1][2] Neither strain can complete the synthesis independently; instead, they exchange pathway intermediates.[1][2] The overall pathway begins with the cleavage of β-carotene and proceeds through a series of oxidation and modification steps to yield the final active this compound molecules.

Initial Cleavage of β-Carotene

The biosynthesis is initiated by the oxidative cleavage of β-carotene. This process is catalyzed by carotenoid cleavage dioxygenases (CCDs). In Phycomyces blakesleeanus, two key CCDs have been identified: CarS and AcaA.[3]

-

CarS (Carotenoid Cleavage Oxygenase): This enzyme performs the initial cleavage of β-carotene at the 11',12' double bond to produce a C25 apocarotenal (B190595) (β-apo-12'-carotenal) and a C15 fragment.[3]

-

AcaA (Apocarotenoid Cleavage Oxygenase): The C25 fragment generated by CarS is then cleaved by AcaA at the 13,14 double bond to yield a C18 ketone, β-apo-13-carotenone, which is the first C18 trisporoid, and a C7 fragment.[3][4]

Mating Type-Specific Pathways

Following the initial cleavage events, the pathway diverges into mating type-specific branches. The (+) and (-) strains each produce and secrete specific precursors that are then taken up and modified by the opposite mating type.

In the (-) strain:

-

β-apo-13-carotenone is converted to trisporin.

-

Trisporin is then reduced to trisporol. Both trisporin and trisporol are secreted by the (-) strain.

In the (+) strain:

-

β-apo-13-carotenone is converted to 4-dihydromethyltrisporate. This intermediate is secreted by the (+) strain.

Final Synthesis of this compound

The final steps of this compound synthesis involve the uptake and conversion of the secreted precursors by the opposite mating type.

-

The (+) strain takes up trisporin and trisporol from the (-) strain and oxidizes them to this compound.

-

The (-) strain takes up 4-dihydromethyltrisporate from the (+) strain and converts it to this compound. This conversion is catalyzed by the enzyme 4-dihydromethyltrisporate dehydrogenase (TSP1) , an NADP-dependent enzyme belonging to the aldo/keto reductase superfamily.[5][6]

The major forms of this compound produced are this compound B and C, which differ in the oxidation state of a side-chain carbon.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is limited in the literature, particularly regarding enzyme kinetics. The table below summarizes available quantitative information.

| Parameter | Organism | Mating Type | Condition | Value | Reference |

| Product Yield | |||||

| This compound | Blakeslea trispora | Mixed (+/-) | 5 days culture | 50 mg/L | [7] |

| This compound | Blakeslea trispora | (+) | Stimulated with M-factor from (-) strain | 0.4% of mixed culture yield | [7] |

| This compound | Blakeslea trispora | (-) | Stimulated with P-factor from (+) strain | 1% of mixed culture yield | [7] |

| β-carotene | Mucor circinelloides | CBS 277.49 | Continuous illumination | 698.4 ± 3.68 µg/g | [8] |

| β-carotene | Mucor circinelloides | WJ11 | Continuous illumination | 275.06 µg/g | [8] |

| Enzyme Kinetics | |||||

| 4-dihydromethyltrisporate dehydrogenase (TSP1) | Mucor mucedo | (-) | Induced with this compound | Apparent Molecular Mass: 33 kDa | [6] |

| β-carotene 15,15´-monooxygenase | Chicken intestinal mucosa | N/A | In vitro assay | Contains one iron/mole protein | [9] |

| Note: Detailed enzyme kinetic parameters such as Km, Vmax, and kcat for the key enzymes in the this compound biosynthesis pathway are not readily available in the reviewed scientific literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Extraction and Quantification of Trisporoids by HPLC-MS/MS

This protocol describes the extraction of trisporoids from fungal cultures and their quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

3.1.1. Materials and Reagents

-

Fungal culture (liquid or solid)

-

Ethyl acetate

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Internal standard (e.g., a deuterated analog if available)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

-

HPLC-MS/MS system with an Electrospray Ionization (ESI) source

3.1.2. Extraction Procedure

-

Liquid Culture:

-

Separate the mycelium from the culture broth by filtration.

-

Acidify the culture broth to pH 2.5 with HCl.

-

Extract the acidified broth three times with an equal volume of ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure or with a nitrogen stream.

-

-

Solid Culture:

-

Harvest the fungal mycelium and agar (B569324) from the petri dish.

-

Homogenize the sample in a suitable solvent (e.g., a mixture of methanol and ethyl acetate).

-

Perform a liquid-liquid extraction as described for liquid cultures.

-

3.1.3. Solid Phase Extraction (SPE) Cleanup

-

Condition the C18 SPE cartridge with methanol followed by acidified water (pH 2.5).

-

Dissolve the dried extract in a small volume of the mobile phase and load it onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the trisporoids with methanol.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC-MS/MS analysis.

3.1.4. HPLC-MS/MS Analysis

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute the compounds.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

MS Detection: ESI in positive or negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for specific trisporoids need to be determined by infusion of standards.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps for analyzing the expression of genes involved in the this compound biosynthesis pathway using qPCR.

3.2.1. Materials and Reagents

-

Fungal mycelium

-

Liquid nitrogen

-

RNA extraction kit suitable for fungi

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

qPCR instrument

-

Primers for target genes (e.g., carS, acaA, tsp1) and reference genes (e.g., actin, GAPDH). Primer sequences need to be designed based on the specific gene sequences of the organism under study.

3.2.2. RNA Extraction and cDNA Synthesis

-

Harvest fungal mycelium and immediately freeze in liquid nitrogen.

-

Grind the frozen mycelium to a fine powder using a mortar and pestle.

-

Extract total RNA using a suitable kit following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

3.2.3. qPCR Reaction

-

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

Analyze the results using the ΔΔCt method to determine the relative gene expression levels, normalized to one or more stable reference genes.

Visualizations

This compound Biosynthesis Pathway

Caption: Cooperative biosynthesis of this compound from β-carotene by (+) and (-) mating types.

Putative Pheromone Signaling Pathway

The precise receptor and downstream signaling components for this compound in Mucorales are not fully elucidated. However, based on known fungal pheromone response pathways, a plausible signaling cascade can be proposed, likely involving a G-protein coupled receptor (GPCR) and a Mitogen-Activated Protein Kinase (MAPK) cascade.

Caption: A putative signaling pathway for this compound response in Mucorales.

Experimental Workflow for Trisporoid Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Post-translational regulation by structural changes of 4-dihydromethyltrisporate dehydrogenase, a key enzyme in sexual and parasitic communication mediated by the this compound pheromone system, of the fungal fusion parasite Parasitella parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Dihydromethyltrisporate dehydrogenase from Mucor mucedo, an enzyme of the sexual hormone pathway: purification, and cloning of the corresponding gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Biosynthesis in Separate Plus and Minus Cultures of Blakeslea trispora: Identification by Mucor Assay of Two Mating-Type-Specific Components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

Trisporic Acid: A Comprehensive Technical Guide to its Mechanism as a Fungal Pheromone

An in-depth technical guide or whitepaper on the core mechanism of Trisporic acid as a fungal pheromone.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (TSA) is a C-18 terpenoid derived from β-carotene that functions as the primary sex pheromone in fungi of the Mucorales order, mediating the recognition between opposite mating types (+) and (-).[1][2] Its biosynthesis is a hallmark of intercellular cooperation, requiring a diffusible exchange of mating-type-specific precursors to produce the final active molecule.[3][4] Upon synthesis, TSA orchestrates a complex developmental program, inducing the formation of specialized sexual hyphae (zygophores) and guiding their chemotropic growth toward a compatible partner, culminating in the formation of a zygospore.[1][5] This process involves the transcriptional regulation of key genes, including a positive feedback loop that amplifies TSA synthesis.[6][7] This guide provides a detailed examination of the TSA biosynthesis pathway, its signaling mechanism, quantitative data on its effects, and key experimental protocols used in its study, offering insights for researchers and professionals in mycology and drug development.

Introduction to Fungal Pheromones and this compound

Intercellular communication is fundamental to the life cycles of multicellular and unicellular organisms. In fungi, pheromones are critical signaling molecules that choreograph the complex process of sexual reproduction.[8][9] While higher fungi, such as ascomycetes and basidiomycetes, typically employ peptide-based pheromones that bind to G-protein-coupled receptors (GPCRs), the Mucoromycota utilize a distinct, volatile organic molecule: this compound.[2][10][11]

Discovered in 1964 as a metabolite that enhances carotenoid production in Blakeslea trispora, TSA was later identified as the key hormone inducing sexual differentiation in Mucor mucedo.[12] Unlike self-contained signaling molecules, the production of TSA is a collaborative venture. Neither the (+) nor the (-) mating type can synthesize TSA alone; they must be in close proximity to exchange intermediate compounds, ensuring that sexual development is only initiated between compatible partners.[13][14] This unique mechanism of cooperative synthesis and action makes the TSA pathway a compelling subject for studying fungal communication and a potential target for novel antifungal strategies.

The Cooperative Biosynthesis of this compound

The synthesis of this compound is a multi-step process that begins with β-carotene and is partitioned between the (+) and (-) mating strains.[15][16] The pathway relies on the diffusion of volatile intermediates, which are processed by the receiving strain to ultimately generate TSA.

Initial Steps: From β-Carotene to the First Intermediates

Both mating types possess the genetic blueprint to convert β-carotene into the initial C18 backbone of trisporoids.[4] This process involves two key enzymatic cleavage reactions.

-

First Cleavage: The enzyme β-carotene oxygenase, encoded by genes such as tsp3 in Rhizopus oryzae or carS in Phycomyces blakesleeanus, cleaves β-carotene to produce β-apo-12′-carotenal.[7][14][15]

-

Second Cleavage: A subsequent cleavage, mediated by an enzyme like AcaA, yields β-apo-13-carotenone, which serves as the foundational C18 structure for all trisporoids.[2][15]

-

Formation of 4-dihydrotrisporin: Further enzymatic reactions, including hydroxylation and saturation, convert β-apo-13-carotenone into 4-dihydrotrisporin in both mating types.[4][15]

The Mating-Type Specific Exchange Pathway

From 4-dihydrotrisporin, the pathway diverges, with each mating type producing specific precursors that are exchanged.[3][17]

-

The (+) Strain converts 4-dihydrotrisporin into 4-dihydromethyl trisporate . This compound is then secreted and taken up by the (-) strain.[3][4][10]

-

The (-) Strain produces trisporin and trisporol . These intermediates are secreted and subsequently imported by the (+) strain.[2][4][17]

Once the precursors are transferred, each strain carries out the final enzymatic conversions to produce this compound.[3][4] For instance, in the (-) strain, the imported 4-dihydromethyl trisporate is converted to methyltrisporate by the enzyme 4-dihydromethyltrisporate dehydrogenase (TDH), an enzyme specifically active in the (-) mating type.[10] This cooperative synthesis ensures that significant amounts of the final pheromone are produced only when both partners are present.

Genetic Regulation and Positive Feedback

The biosynthesis of TSA is tightly regulated at the transcriptional level. The expression of key biosynthetic genes, such as the β-carotene oxygenase-encoding tsp3, is strongly induced in mated cultures or by the direct addition of TSA.[7] This creates a positive feedback loop where the presence of TSA upregulates its own synthesis pathway, as well as the production of its precursor, β-carotene.[6][15] This amplification ensures a robust pheromonal response once compatible partners have been recognized.

Signaling and Physiological Action

This compound acts as the terminal signal that triggers the entire process of sexual development in Mucorales.

Zygophore Induction and Chemotropism

The primary physiological effect of TSA is the cessation of asexual sporangiophore formation and the induction of specialized sexual hyphae known as zygophores.[1][13] These structures are the progametangia that will eventually fuse. The cooperative synthesis pathway creates a concentration gradient of volatile intermediates and the final TSA product between the two hyphae. This gradient acts as a chemotropic guide, causing the zygophores to grow towards each other from distances of up to two millimeters, ensuring they meet and fuse.[5][13]

Transcriptional Control

TSA and its precursors directly influence the transcription of genes essential for sexual development.[10] The expression of mating-type genes (sexM and sexP) is induced by TSA, linking the pheromone signal directly to the master regulators of sexual identity.[14] This demonstrates that TSA is not just an attractant but a master regulator that initiates a new developmental program within the fungal cells.

Quantitative Analysis of this compound Activity

While much of the research on this compound is descriptive, several studies have provided quantitative data on its metabolic effects and the efficacy of related compounds. The following tables summarize key findings from metabolomic and bioactivity studies.

Table 1: Metabolic Changes in Blakeslea trispora Induced by this compound (Data synthesized from metabolomic studies using GC-MS)[18]

| Metabolite Class | Observed Change | Key Affected Metabolites | Implication |

| Carbohydrates | Altered Levels | Glycerol, Myo-inositol | Indicates shifts in primary carbon metabolism and energy pathways. |

| Amino Acids | Altered Levels | Glutamine, γ-aminobutyrate (GABA) | Suggests a role in nitrogen metabolism and stress response regulation. |

| Fatty Acids | Altered Levels | Palmitic acid, Oleic acid | Points to modifications in lipid synthesis and membrane composition. |

| Organic Acids | Altered Levels | Succinic acid, Fumaric acid | Reflects changes in the TCA cycle and related metabolic pathways. |

Table 2: Inhibitory Concentrations of Related Terpenoid Acids (Data from various studies on compounds with similar backbones)[19][20]

| Compound | Target/Assay | Cell Line/Organism | IC₅₀ Value (µM) |

| Lucidenic Acid A | Cytotoxicity | PC-3 (Prostate Cancer) | 35.0 ± 4.1 |

| Lucidenic Acid E | α-glucosidase inhibition | - | 32.5 |

| Lucidenic Acid Q | Maltase inhibition | - | 51.0 |

| Valproic Acid | Cytotoxicity (48h) | OVCAR-3 (Ovarian Cancer) | 105.5 |

| Valproic Acid | Cytotoxicity (48h) | SKOV-3 (Ovarian Cancer) | 220.8 |

Note: These compounds are not this compound but are structurally related terpenoids. Their IC₅₀ values provide a comparative context for the bioactivity of such molecules, relevant for drug development professionals.

Key Experimental Protocols

Investigating the this compound pathway requires a combination of biochemical, genetic, and analytical techniques.

Isolation and Analysis of Trisporoids

This protocol outlines a general method for extracting and analyzing trisporoids from fungal cultures.

-

Culturing: Grow (+) and (-) strains of a Mucoralean fungus (e.g., Blakeslea trispora, Mucor mucedo) separately or in a mated co-culture in a suitable liquid medium for several days.

-

Extraction: Acidify the culture filtrate to pH ~2.5 and extract with an organic solvent like ethyl acetate (B1210297) or chloroform.

-

Purification: Concentrate the organic extract in vacuo. Purify the crude extract using Thin Layer Chromatography (TLC) or column chromatography on silica (B1680970) gel.[21]

-

Identification: Analyze purified fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify specific trisporoid derivatives based on their mass spectra and retention times.[18] High-Performance Liquid Chromatography (HPLC) can also be used for quantification.

Zygophore Induction Bioassay

This bioassay is used to test the biological activity of isolated compounds.

-

Prepare Tester Strain: Inoculate a petri dish containing a solid growth medium with a single mating type (e.g., Mucor mucedo (-) strain).

-

Application of Test Compound: Once the mycelium has grown, apply a small amount of the purified compound or extract to a specific point on the agar (B569324) near the growing hyphal front.

-

Incubation and Observation: Incubate the plate for 24-48 hours.

-

Analysis: Observe the mycelium microscopically in the area where the compound was applied. The formation of coiled, swollen aerial hyphae (zygophores) instead of straight sporangiophores indicates a positive pheromonal response.[13][21]

Gene Expression Analysis via Northern Hybridization

This method was used to demonstrate the upregulation of tsp3 transcription.[7]

-

RNA Extraction: Grow mated and unmated cultures of B. trispora. Harvest mycelia and extract total RNA using a standard protocol (e.g., Trizol extraction).

-

Probe Generation: Clone a fragment of the target gene (tsp3) via PCR. Label the DNA fragment with a radioactive or chemiluminescent marker to create a probe.

-

Gel Electrophoresis & Blotting: Separate the extracted RNA by size on a denaturing agarose (B213101) gel. Transfer the RNA from the gel to a nylon membrane.

-

Hybridization: Incubate the membrane with the labeled probe. The probe will bind (hybridize) to the complementary target mRNA sequence.

-

Detection: Detect the signal from the probe using autoradiography or a chemiluminescent detector. A stronger signal in the RNA from mated cultures compared to unmated cultures indicates transcriptional induction.

Implications for Drug Development

The this compound pathway presents several potential targets for the development of novel antifungal agents, particularly against pathogenic Mucorales, which cause the deadly infection mucormycosis.

-

Biosynthesis Inhibition: Enzymes unique to the TSA pathway, such as the mating-type-specific dehydrogenases or the initial β-carotene oxygenases, could be targeted by specific inhibitors. Disrupting pheromone production would block sexual reproduction, potentially limiting the generation of resilient spores and genetic diversity in pathogenic populations.

-

Receptor Antagonism: Although the specific TSA receptor has not been fully characterized, interfering with pheromone binding or downstream signaling could prevent the initiation of the developmental program required for mating.

-

"Confusant" Strategy: The application of synthetic TSA analogues could disrupt the natural chemotropic gradients, confusing the fungi and preventing zygophores from successfully locating each other. This approach is analogous to insect pest control methods using synthetic pheromones.

Conclusion

The mechanism of this compound as a fungal pheromone is a sophisticated example of intercellular communication and cooperative metabolism. Its synthesis requires the coordinated action of two distinct mating types, ensuring sexual development is initiated only between compatible partners. The subsequent signaling cascade, driven by a chemotropic gradient and regulated by a positive feedback loop, efficiently orchestrates the formation of a zygospore. The unique features of this pathway, distinct from the peptide-based systems in other fungi, provide a rich field for fundamental research and offer novel, specific targets for the development of antifungal therapies against pathogenic zygomycetes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fungal Sex: The Mucoromycota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Parallels in Intercellular Communication in Oomycete and Fungal Pathogens of Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | pheromone | Britannica [britannica.com]

- 6. Model of the synthesis of this compound in Mucorales showing bistability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fungal Mating Pheromones: Choreographing the Dating Game - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fungal G-protein-coupled receptors: mediators of pathogenesis and targets for disease control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zygomycota - Wikipedia [en.wikipedia.org]

- 13. Pheromones in fungi [davidmoore.org.uk]

- 14. journals.asm.org [journals.asm.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Metabolic regulation of this compound on Blakeslea trispora revealed by a GC-MS-based metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. Sexual reactions in Mortierellales are mediated by the this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trisporic Acid Signaling Cascade in Mucor mucedo: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Trisporic acid (TSA) is a C18 apocarotenoid that functions as a sex pheromone in the fungal order Mucorales, including the model organism Mucor mucedo. The biosynthesis and signaling of TSA are critical for sexual reproduction, involving a cooperative exchange of precursor molecules between the two mating types, designated as (+) and (-). This technical guide provides an in-depth overview of the this compound signaling cascade in Mucor mucedo, consolidating current knowledge on its biosynthesis, perception, and downstream effects. The document details the genetic and enzymatic machinery, presents quantitative data from key studies, outlines representative experimental protocols, and visualizes the signaling pathways to support research and drug development endeavors targeting fungal communication and proliferation.

Introduction

The sexual reproduction of heterothallic fungi in the order Mucorales is a coordinated process mediated by signaling molecules. In Mucor mucedo, this process is governed by this compound, a volatile organic compound derived from β-carotene.[1][2] The discovery of this compound as a potent inducer of zygophore formation, the specialized hyphae that initiate sexual fusion, has paved the way for understanding fungal chemical communication.[2] The biosynthesis of this compound is a hallmark of inter-hyphal communication, as it requires the exchange of intermediate compounds between the (+) and (-) mating partners.[1][3] This intricate signaling system not only orchestrates sexual development but also influences other physiological processes such as carotenogenesis.[4][5] A thorough understanding of the this compound signaling cascade offers potential avenues for the development of novel antifungal strategies by disrupting fungal reproduction and development.

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process that begins with the cleavage of β-carotene.[1][5] This pathway is spatially and biochemically segregated between the (+) and (-) mating types of Mucor mucedo, necessitating a cooperative exchange of intermediates to produce the final active pheromone.[3][6]

The initial steps of the pathway, from β-carotene to 4-dihydrotrisporin, are common to both mating types.[1] Subsequently, the pathway diverges, with each mating type producing specific precursors that are then exchanged. The (-) mating type produces trisporin and trisporol, which are transferred to the (+) mating type.[3] Conversely, the (+) mating type synthesizes 4-dihydromethyl trisporate, which is then transferred to the (-) mating type.[1] The final steps leading to the formation of this compound occur within the respective recipient hyphae.

The key genes and enzymes involved in this pathway include:

-

carRA and carB : These genes are involved in the synthesis of β-carotene, the precursor for this compound.[3][5]

-

tsp3 : Encodes a carotenoid cleavage dioxygenase responsible for the initial cleavage of β-carotene.[4][5][7]

-

tsp1 : Encodes 4-dihydromethyltrisporate dehydrogenase.[5][7]

-

tsp2 : Encodes 4-dihydrotrisporin dehydrogenase, a (-) mating-type-specific enzyme.[5][8]

-

sexM and sexP : High-mobility group (HMG) transcription factor genes associated with the (-) and (+) mating-type loci, respectively. Their expression is influenced by this compound.[1][3][5]

The cooperative biosynthesis of this compound is a tightly regulated process, with evidence suggesting a positive feedback loop where this compound stimulates its own synthesis.[5][6]

Signal Perception and Transduction

While the biosynthesis of this compound is well-characterized, the precise mechanisms of its perception and the subsequent intracellular signaling cascade are less understood. It is hypothesized that specific receptors for this compound and its precursors exist on the surface of the hyphae, though no such receptors have been definitively identified in Mucor mucedo.[5]

Upon perception of this compound, a signaling cascade is initiated, leading to significant changes in gene expression and morphology. One of the key downstream effects is the induction of the sexM and sexP genes in the (-) and (+) mating types, respectively.[1][3] These genes are thought to be master regulators of sexual development.

The signaling cascade ultimately results in the formation of zygophores, which are specialized aerial hyphae that grow towards each other (zygotropism) in a process guided by the concentration gradient of this compound.[2] This directed growth culminates in physical contact and fusion of the gametangia, leading to the formation of a zygospore.

Quantitative Data

Several studies have provided quantitative data on the effects of this compound and its precursors on gene expression and metabolite production in Mucor mucedo and related species. This data is crucial for understanding the dose-dependent responses and the regulatory dynamics of the signaling cascade.

Table 1: Effect of Trisporoids on β-Carotene Production in Mucor mucedo

| Compound | Concentration | Mating Type | Change in β-Carotene Production | Reference |

| This compound B | Not specified | (-) | Enhanced | [5] |

| This compound C | Not specified | (-) | Enhanced | [5] |

| Methyl Trisporates | Not specified | (-) | Enhanced | [5] |

| C20 Apocarotenoids | Not specified | (-) | Enhanced | [4][5][7] |

Table 2: Regulation of Gene Expression by Trisporoids in Mucorales

| Gene | Organism | Mating Type | Treatment | Regulation | Reference |

| tsp3 | Blakeslea trispora | (+) | D'orenone, Methyl trisporate C, Trisporin C | Upregulated | [4][5] |

| tsp1 | Blakeslea trispora | (+) and (-) | Sexual Phase | Downregulated compared to tsp3 | [4][5][7] |

| sexM | Mucor mucedo | (-) | This compound | Upregulated | [1][3] |

Experimental Protocols

This section provides a generalized framework for key experiments used to study the this compound signaling cascade, based on methodologies reported in the literature.

Cultivation and Mating of Mucor mucedo

-

Strains and Media: Obtain (+) and (-) mating types of Mucor mucedo. Culture on a suitable solid medium such as potato dextrose agar (B569324) (PDA) or a defined minimal medium.

-

Mating Assay: Inoculate the (+) and (-) strains a few centimeters apart on the same agar plate. Incubate in the dark at room temperature (approximately 20-25°C).

-

Observation: Monitor the formation of the zygophore line, a visible line of asexual sporangiophores from both partners, and the subsequent development of dark-colored zygospores at the zone of interaction.

Extraction and Quantification of this compound and β-Carotene

-

Extraction: Harvest mycelia from mated or single-strain cultures. Lyophilize and grind the mycelia. Extract with a suitable organic solvent (e.g., acetone (B3395972) or a mixture of methanol (B129727) and chloroform).

-

Purification: Use solid-phase extraction (SPE) or thin-layer chromatography (TLC) for initial purification of the extracts.

-

Quantification:

-

β-Carotene: Use spectrophotometry to measure absorbance at the characteristic wavelength for β-carotene (around 450 nm).

-

This compound: Employ High-Performance Liquid Chromatography (HPLC) with a UV detector for separation and quantification of different this compound isomers. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Harvest mycelia at different time points of development or after treatment with trisporoids. Freeze immediately in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol involving TRIzol reagent.

-

cDNA Synthesis: Treat RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

RT-qPCR: Perform qPCR using gene-specific primers for target genes (e.g., tsp1, tsp3, sexM) and a reference gene (e.g., actin or GAPDH) for normalization. Use a SYBR Green-based detection method.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Implications for Drug Development

The this compound signaling cascade represents a potential target for the development of novel antifungal agents. Disrupting this pathway could inhibit the sexual reproduction of Mucorales, thereby limiting their ability to generate genetic diversity and adapt to environmental stresses. Potential strategies include:

-

Inhibition of Biosynthesis: Targeting key enzymes in the this compound biosynthetic pathway, such as the carotenoid cleavage dioxygenases (tsp3) or the dehydrogenases (tsp1, tsp2), could block the production of the pheromone.

-

Receptor Antagonism: Developing molecules that act as antagonists for the putative this compound receptors could prevent the initiation of the downstream signaling cascade.

-

Disruption of Signal Transduction: Identifying and targeting components of the intracellular signal transduction pathway could also be a viable approach, although this requires a more detailed understanding of the cascade.

Conclusion

The this compound signaling cascade in Mucor mucedo is a fascinating example of chemical communication in fungi. The cooperative biosynthesis of the pheromone and its profound effects on sexual development and other physiological processes highlight its central role in the life cycle of this organism. While significant progress has been made in elucidating the biosynthetic pathway, further research is needed to identify the receptors and unravel the intricacies of the downstream signal transduction network. A deeper understanding of this signaling cascade will not only advance our knowledge of fungal biology but also open new avenues for the development of targeted antifungal therapies.

References

- 1. Sex in the Mucoralean Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Fungal Sex: The Mucoromycota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early and late trisporoids differentially regulate β-carotene production and gene transcript Levels in the mucoralean fungi Blakeslea trispora and Mucor mucedo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Early and Late Trisporoids Differentially Regulate β-Carotene Production and Gene Transcript Levels in the Mucoralean Fungi Blakeslea trispora and Mucor mucedo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. 4-dihydrotrisporin-dehydrogenase, an enzyme of the sex hormone pathway of Mucor mucedo: purification, cloning of the corresponding gene, and developmental expression - PubMed [pubmed.ncbi.nlm.nih.gov]

evolution of Trisporic acid signaling in Mucorales

An In-depth Technical Guide to the Evolution of Trisporic Acid Signaling in Mucorales

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (TA) represents a fascinating and pivotal signaling system in the Mucorales, an order of early-diverging fungi. Unlike the peptide-based pheromones common in Dikarya, Mucorales employ this C18-terpenoid, derived from β-carotene, to regulate their sexual reproduction. The evolution of TA signaling is marked by a unique cooperative biosynthesis, where two compatible mating types, designated as (+) and (-), must exchange metabolic intermediates to produce the final, active pheromone. This collaborative process ensures that sexual development is only initiated between compatible partners in close proximity. This guide provides a comprehensive overview of the TA signaling pathway's molecular biology, biochemistry, regulation, and evolutionary context. It includes detailed diagrams of the signaling cascade, structured tables of quantitative data, and summaries of key experimental protocols used in its study.

The this compound Signaling Pathway: A Cooperative Synthesis

The defining feature of this compound signaling is its reliance on the coordinated metabolic activity of two distinct mating types.[1] Neither the (+) nor the (-) strain can synthesize TA on its own; they must be in close proximity to exchange pathway intermediates.[2][3] This process begins with a shared precursor, β-carotene, and diverges into mating-type-specific enzymatic steps.

The synthesis of this compound is initiated from the cleavage of β-carotene in both mating types, leading to the production of 4-dihydrotrisporin.[2][4] From this common intermediate, the pathways diverge:

-

In the (+) mating type: 4-dihydrotrisporin is converted into 4-dihydromethyl trisporate. This compound is then released and taken up by the (-) partner.[4][5][6]

-

In the (-) mating type: 4-dihydrotrisporin is processed into trisporin and trisporol. These intermediates are, in turn, released and transported to the (+) partner.[2][6][7]

Once the intermediates are exchanged, each partner performs the final enzymatic conversions to produce the active this compound.[5] This intricate chemical dialogue ensures that significant production of the sex pheromone only occurs when compatible partners are present, triggering the morphological changes required for mating, such as the formation of specialized hyphae called zygophores.[1][8]

Figure 1: Cooperative biosynthesis pathway of this compound in Mucorales.

Genetic Regulation and Molecular Control

The production of this compound is tightly regulated at the genetic level, involving a positive feedback loop that amplifies the signal and coordinates sexual development.

Mating-Type Locus (sex locus): Sexual identity in heterothallic Mucorales is determined by a specific genomic region known as the sex locus. This locus is idiomorphic, meaning it contains different genes in the (+) and (-) strains.[7]

-

The (+) mating type contains the sexP gene.

-

The (-) mating type contains the sexM gene.

Both sexP and sexM encode High Mobility Group (HMG) domain transcription factors, which are key regulators of mating and cell identity.[7][9] The expression of sexM is induced by the presence of this compound, suggesting it plays a crucial role in executing the developmental program initiated by the pheromone.[3][9]

Positive Feedback Loop: this compound itself acts as an inducer of its own biosynthetic pathway.[10][11] It upregulates the transcription of genes involved in the pathway, including carotenoid cleavage oxygenases (tsp3) and dehydrogenases (tsp1/TDH).[12][13] This feedback mechanism ensures a rapid and robust response once a compatible partner is detected, committing the fungi to the sexual cycle.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fungal Sex: The Mucoromycota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Sex in the Mucoralean Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Parallels in Intercellular Communication in Oomycete and Fungal Pathogens of Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. SR5AL serves as a key regulatory gene in lycopene biosynthesis by Blakeslea trispora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Model of the synthesis of this compound in Mucorales showing bistability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Early and Late Trisporoids Differentially Regulate β-Carotene Production and Gene Transcript Levels in the Mucoralean Fungi Blakeslea trispora and Mucor mucedo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early and late trisporoids differentially regulate β-carotene production and gene transcript Levels in the mucoralean fungi Blakeslea trispora and Mucor mucedo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

The Parasexual Activities of Trisporic Acid in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisporic acid (TSA), a C18-terpenoid derived from β-carotene, is a pivotal signaling molecule in the life cycle of many fungi, particularly within the Mucorales order.[1][2] First identified in 1964 as a metabolite that enhances carotenoid production in Blakeslea trispora, it was later recognized as the primary sex pheromone responsible for initiating sexual differentiation in fungi like Mucor mucedo.[2] While often associated with the sexual cycle, the influence of this compound and its precursors, collectively known as trisporoids, extends to parasexual activities, a mechanism of genetic recombination without the formal process of meiosis. This guide provides an in-depth technical overview of the parasexual and sexual roles of this compound, detailing its biosynthesis, signaling pathways, and the experimental methodologies used to study its effects.

This compound and the Fungal Sexual Cycle

In heterothallic Mucorales, the sexual cycle is initiated by the cooperative biosynthesis of this compound between two compatible mating types, designated as (+) and (-).[3][4] Neither strain can produce TSA on its own; instead, they exchange a series of precursors.[3] This intricate chemical communication culminates in the production of this compound, which then acts as a potent inducer of sexual development.

The primary and most observable effect of this compound in the sexual cycle is the induction of zygophores.[2][4] These are specialized aerial hyphae that exhibit chemotropic growth towards each other, guided by the concentration gradient of trisporoids.[4] Upon contact, the zygophores develop into progametangia, which subsequently fuse to form a zygote.[4] This zygote matures into a thick-walled zygospore, the site of meiosis and subsequent spore formation.

Quantitative Effects on Carotenogenesis and Gene Expression

This compound and its precursors also have a pronounced effect on the biosynthesis of β-carotene, the very molecule from which they are derived, creating a positive feedback loop.[5] The increased production of carotenoids is not only a prerequisite for trisporoid synthesis but also contributes to the pigmentation of the resulting sexual structures.

| Fungus | Treatment | Fold Change in tsp3 Transcript Level (relative to control) | Reference |

| Blakeslea trispora (+) | D'orenone | ~2.5 | [1] |

| Blakeslea trispora (+) | Methyl trisporate C | ~3.0 | [1] |

| Blakeslea trispora (+) | Trisporin C | ~4.5 | [1] |

| Blakeslea trispora (-) | D'orenone | ~1.5 | [1] |

| Blakeslea trispora (-) | Methyl trisporate C | ~2.0 | [1] |

| Blakeslea trispora (-) | Trisporin C | ~2.5 | [1] |

| Blakeslea trispora (mated) | 14 µg/mL this compound B (at 48h) | ~16,000 | [1] |

Table 1: Quantitative analysis of the effect of trisporoids on the transcript levels of the carotenoid cleavage dioxygenase gene (tsp3) in Blakeslea trispora. The data illustrates the significant upregulation of this key biosynthetic gene in response to trisporoid treatment, especially in mated cultures.

| Fungus | Treatment | β-Carotene Production (relative to control) | Reference |

| Mucor mucedo (-) | This compound B | Increased | [1] |

| Blakeslea trispora (-) | This compound B | Increased | [1] |

| Mucor mucedo (-) | This compound C | Increased | [1] |

| Blakeslea trispora (-) | This compound C | Increased | [1] |

Table 2: Qualitative summary of the dose-response of this compound on β-carotene production in Mucor mucedo and Blakeslea trispora. While precise quantitative data is variable, a consistent increase in β-carotene production is observed in the (-) mating type upon treatment with trisporic acids.

The Parasexual Cycle vs. The Sexual Cycle

It is crucial to distinguish between the sexual cycle and the parasexual cycle. The sexual cycle involves a regular alternation between plasmogamy (fusion of cytoplasm), karyogamy (fusion of nuclei), and meiosis to produce genetically recombined offspring. In contrast, the parasexual cycle , first described in Aspergillus nidulans, is a process of genetic recombination that occurs during mitosis and does not involve the formation of specialized sexual structures or meiosis.[6] It typically involves the fusion of hyphae (anastomosis) to form a heterokaryon, followed by rare fusion of nuclei to form a diploid nucleus. Genetic recombination can then occur through mitotic crossing-over, and the subsequent return to a haploid state happens through a gradual and random loss of chromosomes.[6]

This compound's Role in a True Parasexual Interaction

While the term "parasexual" has been loosely applied to the sexual processes in Mucorales, a more accurate example of trisporoid-mediated parasexuality is the host-parasite interaction between Parasitella parasitica and Absidia glauca.[2] This interaction is a form of biotrophic fusion parasitism where genetic material is transferred from the parasite to the host.[2]

The recognition between Parasitella and its host is mediated by trisporoids, mirroring the mechanism of mating partner recognition.[2] This interaction leads to the formation of a "sikyospore," a parasitic structure that is morphologically similar to a zygospore.[2] This process facilitates horizontal gene transfer between the two fungal species, a hallmark of parasexuality.[6]

Experimental Protocols

This compound Extraction and Purification

Principle: this compound and its precursors are lipid-soluble compounds that can be extracted from fungal cultures using organic solvents. Subsequent purification can be achieved through chromatographic techniques.

Materials:

-

Fungal culture (e.g., mated culture of Blakeslea trispora)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

TLC plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp

Procedure:

-

Extraction:

-

Grow the fungal culture in a suitable liquid or on a solid medium.

-

For liquid cultures, separate the mycelium from the broth by filtration. Acidify the broth to pH 2-3 with HCl.

-

Extract the acidified broth or the homogenized solid culture three times with an equal volume of ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume using a rotary evaporator.

-

-

Purification by Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 TLC plates.

-

Mobile Phase: A mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 84:15:1 v/v/v) is a common solvent system for separating neutral lipids and can be adapted for trisporoids.[7] The polarity can be adjusted by varying the ratio of the solvents to achieve optimal separation.

-

Procedure:

-

Spot the concentrated extract onto the baseline of a TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After the solvent front has reached a sufficient height, remove the plate and let it dry.

-

Visualize the separated compounds under a UV lamp. Trisporoids typically absorb UV light.

-

Scrape the silica gel band corresponding to the desired trisporoid and elute the compound with ethyl acetate.

-

-

Zygophore Induction Bioassay

Principle: The biological activity of this compound can be quantified by its ability to induce zygophore formation in a responsive fungal strain.

Materials:

-

Culture of a responsive fungal strain (e.g., (-) strain of Mucor mucedo or Phycomyces blakesleeanus)

-

Petri dishes with a suitable agar (B569324) medium

-

Sterile filter paper discs

-

Solutions of this compound at various concentrations in a volatile solvent (e.g., ethanol)

-

Microscope

Procedure:

-

Inoculation: Inoculate the center of an agar plate with the tester strain.

-

Application of this compound: Once the mycelium has started to grow radially, place a sterile filter paper disc a few centimeters ahead of the growing mycelial front.

-

Apply a known volume of a specific concentration of the this compound solution to the filter disc. Allow the solvent to evaporate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., in the dark at room temperature).

-

Quantification: After a defined incubation period (e.g., 24-48 hours), observe the area of the mycelium closest to the filter disc under a microscope. Quantify the zygophore formation by counting the number of zygophores per unit area or by using a scoring system based on the density of zygophores.

Gene Expression Analysis

Principle: The effect of this compound on gene expression can be analyzed by extracting RNA from treated fungal cultures and performing quantitative reverse transcription PCR (qRT-PCR).

Materials:

-

Fungal culture

-

This compound solution

-

Liquid nitrogen

-

RNA extraction kit suitable for fungi (e.g., TRIzol-based methods or commercial kits)

-

DNase I

-

Reverse transcriptase

-

qPCR machine and reagents

-

Primers for target genes (e.g., tsp3, sexM) and a reference gene (e.g., actin)

Procedure:

-

Treatment: Grow the fungal culture to a desired stage and then add this compound to the medium at a specific concentration. Include a control culture without this compound.

-

Harvesting and RNA Extraction: After a specific incubation time, harvest the mycelium, freeze it in liquid nitrogen, and grind it to a fine powder. Extract total RNA using a suitable protocol.

-

DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize cDNA from the purified RNA using reverse transcriptase.

-

qPCR: Perform qPCR using primers for the target and reference genes.

-

Data Analysis: Calculate the relative expression of the target genes in the this compound-treated samples compared to the control, normalized to the expression of the reference gene.

Signaling Pathways and Visualizations

The biosynthesis of this compound is a cooperative process involving both (+) and (-) mating types. The signaling cascade that follows the perception of this compound is less well-defined, but it ultimately leads to changes in gene expression that drive sexual differentiation.

This compound Biosynthesis Pathway

Caption: Cooperative biosynthesis of this compound between (+) and (-) mating types.

Experimental Workflow for Zygophore Induction Bioassay

Caption: Workflow for the zygophore induction bioassay to test this compound activity.

Conclusion

This compound is a fascinating molecule that orchestrates complex developmental processes in fungi. Its role extends from the well-established initiation of the sexual cycle to the more nuanced mediation of parasexual interactions, such as horizontal gene transfer in host-parasite systems. For researchers in mycology, natural products chemistry, and drug development, a thorough understanding of this compound's activities and the methodologies to study them is essential. The protocols and data presented in this guide offer a solid foundation for further investigation into the multifaceted world of fungal chemical communication. The continued exploration of the this compound signaling pathway, particularly the identification of its receptor and downstream components, holds promise for uncovering novel targets for antifungal therapies and for harnessing the biosynthetic potential of these fungi.

References

- 1. Early and Late Trisporoids Differentially Regulate β-Carotene Production and Gene Transcript Levels in the Mucoralean Fungi Blakeslea trispora and Mucor mucedo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Fungal Sex: The Mucoromycota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zygomycota - Wikipedia [en.wikipedia.org]

- 5. Blakeslea trispora - Wikipedia [en.wikipedia.org]

- 6. db-thueringen.de [db-thueringen.de]

- 7. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

The Architect of Fungal Form: A Technical Guide to Trisporic Acid's Role in Morphogenesis and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction